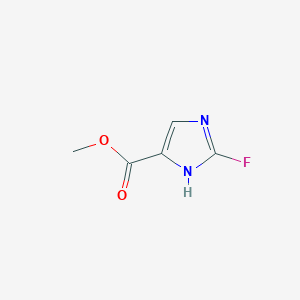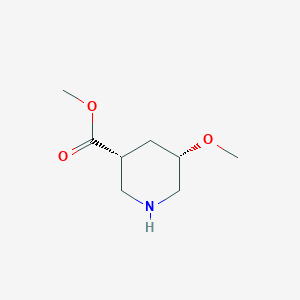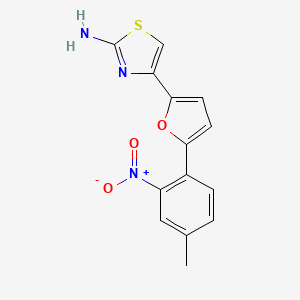![molecular formula C9H7F3N2O2S B11763232 Trifluoro[(2-methylbenzimidazolyl)sulfonyl]methane](/img/structure/B11763232.png)
Trifluoro[(2-methylbenzimidazolyl)sulfonyl]methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazole is a compound that features a trifluoromethylsulfonyl group attached to a benzimidazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . The reaction conditions often include the use of specific catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazole has several scientific research applications, including:
Biology: It may be used in biological studies to investigate its effects on different biological systems.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group plays a crucial role in its reactivity and interaction with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-Methyl-1-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazole include:
Uniqueness
2-Methyl-1-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazole is unique due to its specific structure and the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H7F3N2O2S |
|---|---|
Molekulargewicht |
264.23 g/mol |
IUPAC-Name |
2-methyl-1-(trifluoromethylsulfonyl)benzimidazole |
InChI |
InChI=1S/C9H7F3N2O2S/c1-6-13-7-4-2-3-5-8(7)14(6)17(15,16)9(10,11)12/h2-5H,1H3 |
InChI-Schlüssel |
DPDGHZRSTPJNBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763167.png)


![3-[2-(3-Aminopropoxy)ethoxy]propan-1-amine amine](/img/structure/B11763183.png)
![3-Bromo-7-fluoro-8-methylimidazo[1,2-a]pyridine](/img/structure/B11763187.png)



![tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate](/img/structure/B11763208.png)



